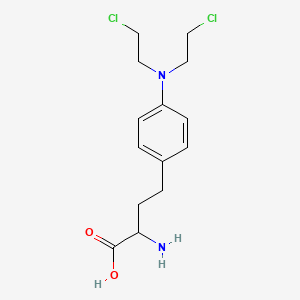
Aminochlorambucil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aminochlorambucil, also known as this compound, is a useful research compound. Its molecular formula is C14H20Cl2N2O2 and its molecular weight is 319.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 260461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Treatment of Chronic Lymphocytic Leukemia (CLL)
Aminochlorambucil has been extensively studied for its efficacy in treating CLL. Clinical trials have demonstrated that it can induce remission in patients with early-stage CLL. A notable study involved a randomized trial comparing chlorambucil and fludarabine; results indicated that while both drugs were effective, this compound had a favorable safety profile with fewer instances of acute myeloid leukemia or myelodysplastic syndromes following treatment .
Non-Hodgkin Lymphoma
In non-Hodgkin lymphoma, this compound has shown promise as a first-line treatment option, especially in elderly patients who may not tolerate more aggressive chemotherapy regimens. Studies have reported improved outcomes when this compound is used in combination with other agents like rituximab .
Efficacy in Combination Therapies
A recent case study highlighted the use of this compound in combination with monoclonal antibodies for enhanced therapeutic efficacy in CLL patients. The study reported that this combination resulted in higher response rates and prolonged survival compared to this compound alone .
Long-term Outcomes
Another longitudinal study tracked patients treated with this compound over ten years. The findings indicated that while some patients experienced relapse, the overall survival rates remained high compared to historical controls treated with older therapies .
Pharmacological Insights
Research into the pharmacokinetics of this compound reveals that it has favorable absorption and distribution characteristics, allowing for effective dosing schedules. Its metabolism primarily occurs in the liver, and it is excreted via urine, necessitating monitoring of renal function during treatment .
Comparative Effectiveness
The following table summarizes the comparative effectiveness of this compound against other common treatments for CLL:
| Treatment Option | Complete Response Rate (%) | Major Side Effects |
|---|---|---|
| This compound | 30-40 | Mild myelosuppression |
| Fludarabine | 50-60 | Increased risk of infections |
| Rituximab + Chlorambucil | 70-80 | Infusion reactions |
Propriétés
Numéro CAS |
3688-35-5 |
|---|---|
Formule moléculaire |
C14H20Cl2N2O2 |
Poids moléculaire |
319.2 g/mol |
Nom IUPAC |
2-amino-4-[4-[bis(2-chloroethyl)amino]phenyl]butanoic acid |
InChI |
InChI=1S/C14H20Cl2N2O2/c15-7-9-18(10-8-16)12-4-1-11(2-5-12)3-6-13(17)14(19)20/h1-2,4-5,13H,3,6-10,17H2,(H,19,20) |
Clé InChI |
WBIFEHLOTPXXKS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCC(C(=O)O)N)N(CCCl)CCCl |
SMILES canonique |
C1=CC(=CC=C1CCC(C(=O)O)N)N(CCCl)CCCl |
Key on ui other cas no. |
3688-35-5 |
Synonymes |
aminochlorambucil |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















